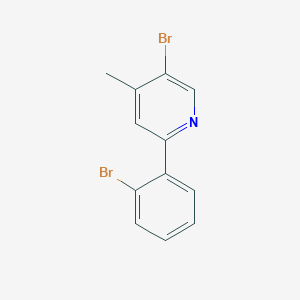

5-Bromo-2-(2-bromophenyl)-4-methylpyridine

Beschreibung

Eigenschaften

Molekularformel |

C12H9Br2N |

|---|---|

Molekulargewicht |

327.01 g/mol |

IUPAC-Name |

5-bromo-2-(2-bromophenyl)-4-methylpyridine |

InChI |

InChI=1S/C12H9Br2N/c1-8-6-12(15-7-11(8)14)9-4-2-3-5-10(9)13/h2-7H,1H3 |

InChI-Schlüssel |

VBDJDROIIXYKSU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NC=C1Br)C2=CC=CC=C2Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Bromination of 2-(2-bromophenyl)-4-methylpyridine

- Starting material: 2-(2-bromophenyl)-4-methylpyridine

- Brominating agents: Molecular bromine (Br2) or N-bromosuccinimide (NBS)

- Solvents: Inert solvents such as dichloromethane (CH2Cl2) or chloroform (CHCl3)

- Reaction conditions: Low temperature (typically 0–5 °C) to avoid over-bromination and side reactions

- Process: The bromine source is added dropwise to a stirred solution of the starting material in the solvent under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or HPLC.

- Workup: Quenching with aqueous sodium bisulfite or sodium thiosulfate, followed by extraction, drying, and purification by recrystallization or chromatography.

This method yields 5-Bromo-2-(2-bromophenyl)-4-methylpyridine with good regioselectivity and purity suitable for research or industrial applications.

Multi-step Synthesis via Pyridine Intermediates (Patent CN101560183B)

A representative industrially viable method for preparing brominated methylpyridines (closely related to the target compound) involves:

| Step | Description | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Condensation of diethyl malonate with 5-nitro-2-chloropyridine salt | Diethyl malonate, alkali metal (Na) | Controlled temperature, acidic decarboxylation | High |

| 2 | Catalytic hydrogenation of 5-nitro-2-methylpyridine to 5-amino-2-methylpyridine | Pd/C catalyst, H2 gas | 15–40 °C | High |

| 3 | Diazotization and bromination of 5-amino-2-methylpyridine | Bromine, sodium nitrite, acid | 0 to -10 °C | High |

This method features mild conditions, easy operation, and high yields, making it suitable for industrial-scale production of brominated methylpyridines, which can be further elaborated to the target compound by coupling with bromophenyl derivatives.

Synthesis of 5-Bromo-7-azaindole Intermediate (Related Compound) (Patent CN109053727B)

Though focused on 5-bromo-7-azaindole, this method illustrates advanced synthetic techniques applicable to related bromopyridine derivatives:

| Step | Description | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Formation of ethyl (E)-N-(5-bromo-3-methylpyridin-2-yl) carboxylate | 2-amino-3-methyl-5-bromopyridine, trimethyl orthoformate, p-toluenesulfonic acid | Reflux in 1,2-dichloromethane, 16 h | 84.4 |

| 2 | Formation of (E)-N'-(5-bromo-3-methylpyridin-2-yl)-N-methyl-N-formimino phenyl ester | N-methylaniline, toluene, 60 °C, 16 h | 87.6 | |

| 3 | Ring closure to 5-bromo-7-azaindole | Sodium amide, ethylene glycol dimethyl ether, 10–15 °C, 16 h | 87.6 |

This method avoids heavy metals and harsh conditions, highlighting safe and scalable synthetic routes.

Comparative Data Table of Key Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Industrial Suitability |

|---|---|---|---|---|---|---|

| Direct Bromination | 2-(2-bromophenyl)-4-methylpyridine | Br2 or NBS, CH2Cl2 | 0–5 °C, inert atmosphere | Moderate to High | Simple, direct | Suitable for lab scale |

| Multi-step Pyridine Intermediate (CN101560183B) | 5-nitro-2-chloropyridine, diethyl malonate | Pd/C, bromine, NaNO2 | Mild, 15–40 °C, acidic | High | High yield, mild, easy workup | Industrial scale proven |

| ABT-199 Intermediate Route (CN109053727B) | 2-amino-3-methyl-5-bromopyridine | Trimethyl orthoformate, p-TsOH, sodium amide | Reflux to 10–15 °C, 16 h steps | >80% per step | Safe, no heavy metals, scalable | Industrial, hundred-kilogram scale |

Summary and Professional Insights

The direct bromination of 2-(2-bromophenyl)-4-methylpyridine is the most straightforward approach to synthesize 5-Bromo-2-(2-bromophenyl)-4-methylpyridine, relying on controlled use of brominating agents and low-temperature conditions to ensure selectivity.

For industrial production , multi-step methods involving pyridine intermediates with catalytic hydrogenation and diazotization-bromination steps offer high yields and operational simplicity. These methods are well-documented in Chinese patent CN101560183B and provide a robust platform for scale-up.

Advanced synthetic routes exemplified by the preparation of related bromopyridine intermediates (CN109053727B) demonstrate that mild reaction conditions, avoidance of heavy metals, and scalable processes are achievable, which can be adapted for the target compound synthesis.

The choice of method depends on the scale, purity requirements, and available starting materials. For laboratory synthesis, direct bromination is preferred, while industrial applications benefit from multi-step catalytic methods.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-(2-bromophenyl)-4-methylpyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

Reduction Reactions: Reduction of the compound can lead to the removal of bromine atoms, forming less brominated derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can lead to the formation of oxides or less brominated derivatives, respectively.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

5-Bromo-2-(2-bromophenyl)-4-methylpyridine is an organic compound belonging to the class of brominated pyridines, characterized by two bromine atoms attached to a phenyl ring and a pyridine ring, along with a methyl group on the pyridine ring. It is used in chemical reactions and has applications in scientific research, particularly in chemistry and biology.

Chemistry

5-Bromo-2-(2-bromophenyl)-4-methylpyridine serves as a building block in the synthesis of more complex organic molecules.

Biology

The compound can be used in studying biological pathways and mechanisms, especially those involving brominated compounds. Pyridine derivatives, in general, exhibit antimicrobial properties. 5-Bromo-2-(2-bromophenyl)-4-methylpyridine has been evaluated against several bacterial strains, showing promising results. In vitro studies indicate high activity against E. coli, suggesting its potential as a broad-spectrum antimicrobial agent.

Medicine

Research is being conducted into potential pharmaceutical applications, including the development of new drugs. Pyridine derivatives' anticancer potential has been explored, with 5-Bromo-2-(2-bromophenyl)-4-methylpyridine demonstrating activity against cancer cell lines through apoptosis induction and inhibition of cell proliferation.

Industry

5-Bromo-2-(2-bromophenyl)-4-methylpyridine is utilized in the production of specialty chemicals and materials.

5-Bromo-2-(2-bromophenyl)-4-methylpyridine is of interest in medicinal chemistry because of its diverse biological activities.

Antimicrobial Activity

Research has demonstrated that pyridine derivatives exhibit significant antimicrobial properties. The compound 5-Bromo-2-(2-bromophenyl)-4-methylpyridine has been evaluated against several bacterial strains, showing promising results. In vitro studies indicate that the compound exhibits the highest activity against E. coli, suggesting its potential as a broad-spectrum antimicrobial agent.

Anticancer Properties

The anticancer potential of pyridine derivatives has been explored extensively. 5-Bromo-2-(2-bromophenyl)-4-methylpyridine has shown activity against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.

Data Table: Antimicrobial Activity Against Common Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.025 mg/mL | Moderate |

| Escherichia coli | 0.0195 mg/mL | High |

| Pseudomonas aeruginosa | 0.078 mg/mL | Low |

Case Study: Inhibition of Cancer Cell Proliferation

A study investigated the effects of 5-Bromo-2-(2-bromophenyl)-4-methylpyridine on human cancer cell lines, including breast and lung cancer cells. The results indicated:

Cell Line: MCF-7 (Breast Cancer)

IC50 Value: 15 µM

Mechanism: Induction of apoptosis via caspase activation.

Cell Line: A549 (Lung Cancer)

IC50 Value: 20 µM

Mechanism: Cell cycle arrest at the G1 phase.

Wirkmechanismus

The mechanism by which 5-Bromo-2-(2-bromophenyl)-4-methylpyridine exerts its effects depends on the specific application. In chemical reactions, the bromine atoms can act as leaving groups, facilitating various substitution and elimination reactions. In biological systems, the compound may interact with specific enzymes or receptors, influencing biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

5-Bromo-2-(4-chlorophenyl)-4-methylpyridine (CAS: 1989597-28-5)

5-Bromo-2-(cyclohexyloxy)-4-methylpyridine (CAS: 1289131-64-1)

- Structure : Cyclohexyloxy group replaces the 2-bromophenyl.

- Properties : Molecular weight = 270.18 g/mol. The bulky cyclohexyloxy group may hinder reactivity in cross-couplings but improve lipid solubility for CNS-targeting drugs .

Pyridine Derivatives with Varying Substituents

5-Bromo-4-methoxy-2-methylpyridine (CAS: 886372-61-8)

- Structure : Methoxy group at the 4-position instead of methyl.

- Properties: Molecular formula = C₇H₈BrNO. The electron-donating methoxy group alters electronic density, enhancing stability in acidic conditions. Purity ≥95%, stored under refrigeration for lab use .

5-Bromo-2-hydroxy-4-methylpyridine (CAS: 164513-38-6)

- Structure : Hydroxy group at the 2-position.

- Properties : White solid with hydrogen-bonding capability, enabling crystal engineering. Used in metal-organic frameworks (MOFs) and antimicrobial agents .

Brominated Bipyridines

5-Bromo-2,2′-bipyridine (CAS: 15862-19-8)

- Structure : Two pyridine rings linked at the 2-positions, with bromine at the 5-position.

- Properties: Molecular weight = 235.08 g/mol. Acts as a bidentate ligand in coordination chemistry, forming complexes with transition metals like Co(II) (e.g., ). Higher melting point (~193–196°C) compared to mono-pyridine derivatives .

Comparative Data Table

Key Research Findings

- Synthetic Routes : The target compound can be synthesized via Suzuki-Miyaura coupling between 2-bromophenylboronic acid and 5-bromo-4-methylpyridine, analogous to methods for 5-bromo-2-chloropyrimidin-4-amine ().

- Reactivity : Bromine atoms facilitate cross-couplings (e.g., Buchwald-Hartwig amination) more effectively than chlorine or methoxy groups .

- Thermal Stability : Methyl and bromophenyl groups increase thermal stability compared to hydroxy-substituted analogs (e.g., 5-Bromo-2-hydroxy-4-methylpyridine decomposes at ~200°C) .

Biologische Aktivität

5-Bromo-2-(2-bromophenyl)-4-methylpyridine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for 5-Bromo-2-(2-bromophenyl)-4-methylpyridine is . The presence of bromine atoms and a pyridine ring contributes to its unique chemical reactivity and biological properties.

1. Antimicrobial Activity

Research has demonstrated that various pyridine derivatives exhibit significant antimicrobial properties. The compound 5-Bromo-2-(2-bromophenyl)-4-methylpyridine has been evaluated against several bacterial strains, showing promising results.

Table 1: Antimicrobial Activity Against Common Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.025 mg/mL | Moderate |

| Escherichia coli | 0.0195 mg/mL | High |

| Pseudomonas aeruginosa | 0.078 mg/mL | Low |

In vitro studies indicate that the compound exhibits the highest activity against E. coli, with an MIC value of 0.0195 mg/mL, suggesting its potential as a broad-spectrum antimicrobial agent .

2. Anticancer Properties

The anticancer potential of pyridine derivatives has been explored extensively. The compound has shown activity against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.

Case Study: Inhibition of Cancer Cell Proliferation

A study investigated the effects of 5-Bromo-2-(2-bromophenyl)-4-methylpyridine on human cancer cell lines, including breast and lung cancer cells. The results indicated:

-

Cell Line: MCF-7 (Breast Cancer)

- IC50 Value: 15 µM

- Mechanism: Induction of apoptosis via caspase activation.

-

Cell Line: A549 (Lung Cancer)

- IC50 Value: 20 µM

- Mechanism: Cell cycle arrest at the G1 phase.

These findings highlight the compound's potential as an anticancer agent, warranting further investigation in preclinical models .

The biological activity of 5-Bromo-2-(2-bromophenyl)-4-methylpyridine can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation: It could modulate receptors involved in signaling pathways that regulate apoptosis and cell growth.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Studies suggest:

- Absorption: Rapid absorption in biological systems.

- Metabolism: Metabolized primarily in the liver, with potential for bioactivation.

- Excretion: Primarily excreted via renal pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.